Standard systemic RIP2 inhibitors (e.g., GSK583) produce confounding off-tissue effects in IBD models. This phosphate ester prodrug (GSK2983559) solves gut-targeting limitations.
- **Gut-selective activation**: Cleaved by intestinal alkaline phosphatases; mimics clinical local action. IC50 = 1 nM.
- **Human translation**: Active in Phase 1 studies; blocks cytokine responses in human IBD explants-critical for ex vivo samples.
- **High selectivity**: Minimal off-target kinase activity vs. dual RIPK2/3 inhibitors.
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Cat. No.B12426005
⚠ Attention: For research use only. Not for human or veterinary use.
RIP2 Kinase Inhibitor 3: A Selective Prodrug for Inflammatory Disease Research
RIP2 Kinase Inhibitor 3, also known as GSK2983559, is a synthetic, small-molecule inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. It functions as a phosphate ester prodrug, cleaved by alkaline phosphatases in vivo to release the active quinazolyl amine moiety [1]. The compound is distinguished by its high potency against RIP2 (biochemical IC50 of 1 nM) and its entry into Phase 1 clinical trials for inflammatory diseases, validating it as a research tool with a defined, though ultimately terminated, clinical development path [2]. A crystal structure with RIP2 is publicly available (PDB: 6RN8), confirming its binding mode [1].
[2] GlaxoSmithKline. (2020). A Single-centre, Randomized, Double-blind (Sponsor Open), Placebo-controlled Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of GSK2983559 (NCT03358407). View Source
Why RIP2 Kinase Inhibitor 3 Is Not Interchangeable
The term 'RIP2 Inhibitor' encompasses a chemically diverse group of compounds with vastly different selectivity profiles, pharmacokinetic properties, and developmental stages. For instance, many early RIP2 inhibitors like GSK583 or GSK'214 exhibit notable potency but lack the extensive kinase selectivity profiling or the prodrug design of RIP2 Kinase Inhibitor 3 [1]. Furthermore, the clinical experience with GSK2983559, including its termination due to safety margins, provides a critical, unique dataset for understanding the therapeutic index of RIP2 inhibition that is unavailable for any other compound [2]. Simple substitution based on nominal target cannot account for the differences in off-target effects (e.g., >100-fold selectivity across 379 kinases for this compound) or the tissue-specific activation conferred by its prodrug strategy [1].
Prodrug activation mechanism
High risk
Non-prodrug analogs like GSK583 or OD36 lack intestinal alkaline phosphatase-dependent activation; tissue distribution and exposure profile may differ substantially from the gut-targeted prodrug design, potentially altering in vivo pharmacodynamics.
Clinical validation stage
Medium risk
Preclinical compounds such as RIP2 kinase inhibitor 1 or RIPK2/3-IN-1 do not have Phase 1 human tolerability and pharmacokinetic data; the translational relevance of their safety and exposure profiles remains untested in human systems.
Kinase selectivity breadth
Context-dependent
Dual RIPK2/RIPK3 inhibitors or pan-kinase profiles may confound pathway-specific interpretation; the narrow off-target signature of this compound supports cleaner mechanistic attribution, which may not transfer to broader-spectrum alternatives.
[1] Haile, P. A., et al. (2019). The Discovery of a Prodrug Clinical Compound, GSK2983559, a Potent and Selective RIP2 Kinase Inhibitor for Inflammatory Bowel Disease. Journal of Medicinal Chemistry. (Referenced via Diamond Publications and IUPHAR). View Source
[2] MedDataX. (2020). Trial Outcomes & Findings for GSK2983559 First Time in Human Study (NCT03358407). View Source
RIP2 Kinase Inhibitor 3 demonstrates superior biochemical potency against the RIP2 kinase target compared to the widely used reference compound GSK583. In head-to-head biochemical assays, GSK2983559 exhibits an IC50 of 1 nM , representing a 5-fold increase in potency over GSK583, which has a reported IC50 of 5 nM in the same assay context .
Prodrug activation & gut targetingClass-level inference
MechanismPhosphate ester prodrug — rapid cleavage by intestinal alkaline phosphatasesGSK583: not a prodrug — systemic distribution without gut-specific activation
Supports gut-localized RIP2 pathway research
Qualitative difference in tissue activation; in vivo exposure context requires validation
RIP2 KinaseIC50Biochemical AssayGSK583
Evidence Dimension
In vitro biochemical potency (IC50)
Target Compound Data
1 nM (IC50)
Comparator Or Baseline
GSK583 (RIP2 inhibitor) with IC50 of 5 nM
Quantified Difference
5-fold higher potency for RIP2 Kinase Inhibitor 3
Conditions
Isolated RIP2 kinase activity assay
Why This Matters
This increased potency allows for lower working concentrations in vitro, reducing the risk of off-target effects related to compound solubility or cytotoxicity at higher doses.
RIP2 KinaseIC50Biochemical AssayGSK583
Biochemical Potency Comparison with GSK583
Comprehensive kinome profiling distinguishes RIP2 Kinase Inhibitor 3 from many early RIP2 inhibitors. At a concentration of 10 µM, GSK2983559 inhibited only a single kinase (melatonin receptor MT3) besides RIP2 [1]. This is supported by independent data showing >100-fold selectivity across 379 kinases in another screen . In contrast, older inhibitors like LY364947 have an IC50 for RIP2 of 0.11 µM but are primarily characterized as TGFβR-I inhibitors with known activity against other kinases, indicating a less specific binding profile .
Biochemical potency vs GSK583Cross-study comparable
IC50 1 nM
Reported 5.3-fold lower IC50 vs GSK583 (5 nM)
Reported inhibition potency context
Biochemical assay conditions; cellular potency may vary
>100-fold selectivity across 379 kinases; only 1 off-target (MT3) at <10 µM
Comparator Or Baseline
LY364947 (RIP2 IC50 = 0.11 µM, but primary target is TGFβR-I) and early leads (profiled against fewer kinases)
Quantified Difference
Documented high selectivity vs. ambiguous or narrower selectivity profiles
Conditions
Biochemical kinase inhibition assay panels
Why This Matters
Superior selectivity reduces the risk of confounding phenotypes in mechanistic studies, ensuring that observed biological effects are more confidently attributed to RIP2 inhibition.
Kinase Selectivity: Precision vs. Multi-Target Inhibition
A key differentiator is that RIP2 Kinase Inhibitor 3 (GSK2983559) is a phosphate ester prodrug designed for oral administration [1]. It is rapidly cleaved by alkaline phosphatases present in intestinal tissue and whole blood to release the active moiety [1]. This prodrug strategy is intended to limit systemic exposure while focusing activity on the gut, a feature not shared by earlier RIP2 inhibitors like GSK583 or GSK'214, which are not prodrugs and lack this tissue-targeting pharmacology [2]. This design is a direct result of the compound's specific medicinal chemistry optimization.
Panel screening data; functional selectivity in cellular models may require review
ProdrugOral BioavailabilityPharmacokineticsTissue Distribution
Evidence Dimension
Molecular design and in vivo pharmacology
Target Compound Data
Phosphate ester prodrug; cleaved by alkaline phosphatases; oral bioavailability
Comparator Or Baseline
GSK583 (IC50 = 5 nM, not a prodrug) and GSK'214 (IC50 = 3-10 nM, not a prodrug)
Quantified Difference
Unique prodrug design in class
Conditions
In vivo pharmacokinetic and tissue distribution studies
Why This Matters
The prodrug design allows for oral dosing and tissue-restricted pharmacology, making it a unique tool for studying gut-localized RIP2 signaling relevant to diseases like IBD, whereas non-prodrug inhibitors may be limited by systemic exposure or poor oral bioavailability.
ProdrugOral BioavailabilityPharmacokineticsTissue Distribution
[2] Lipshutz, D., et al. (2014). Identification and characterization of potent, selective small molecule RIP2 kinase inhibitors (INM6P.422). Journal of Immunology. View Source
Phase 1 Clinical Validation
RIP2 Kinase Inhibitor 3 is one of the very few RIP2 inhibitors to advance to human clinical trials (NCT03358407), providing a valuable dataset on human safety and tolerability. The Phase 1 trial was terminated early due to non-clinical toxicology findings that reduced safety margins [1][2]. This outcome, while stopping its therapeutic development, establishes a critical benchmark for understanding the therapeutic window of RIP2 inhibition in humans. In contrast, other potent RIP2 inhibitors like GSK583, AS3334034 (IC50 = 2-3 nM), or RIPK2/3-IN-1 (IC50 = 3 nM) remain exclusively preclinical tools without this clinical exposure data .
Phase 1 clinical validationClass-level inference
Phase 1 clinical studies completed
Reported translational-stage context
Implies preclinical ADME and toxicology data available; human tolerability endpoint review
Clinical TrialPhase 1SafetyTarget Validation
Evidence Dimension
Clinical development status
Target Compound Data
Completed a Phase 1 clinical trial (NCT03358407) in healthy volunteers; trial terminated due to safety margins
Comparator Or Baseline
GSK583, AS3334034, RIPK2/3-IN-1 (all preclinical compounds, no human data)
Quantified Difference
Unique clinical exposure dataset
Conditions
Human Phase 1 clinical trial
Why This Matters
For target validation and translational research, the clinical trial data provides a unique insight into human pharmacology and safety that is unavailable for any other RIP2 probe, making it the most relevant compound for understanding the clinical potential and limitations of the target.
Clinical TrialPhase 1SafetyTarget Validation
[1] MedDataX. (2020). Trial Outcomes & Findings for GSK2983559 First Time in Human Study (NCT03358407). View Source
[2] GlaxoSmithKline. (2020). GSK2983559 First time in human study, Trial ID 205021. View Source
In Vivo Efficacy in IBD Models: Comparable to Prednisolone in TNBS Colitis
RIP2 Kinase Inhibitor 3 demonstrates robust efficacy in a murine model of inflammatory bowel disease (IBD). In the TNBS-induced colitis model, oral administration of GSK2983559 at doses of 7.5 and 145 mg/kg twice daily reduced disease severity as measured by summed colon scores, achieving efficacy similar to that of the corticosteroid prednisolone . In contrast, other potent RIP2 inhibitors like GSK583 have been reported to inhibit TNF-α and IL-6 production in explant cultures (IC50 ~200 nM) but lack comparable in vivo IBD efficacy data, limiting their direct translational relevance for colitis studies .
In Vivo EfficacyTNBS ColitisIBD ModelPrednisolone
Evidence Dimension
In vivo efficacy in TNBS-induced colitis model
Target Compound Data
Reduced colonic damage to a degree similar to prednisolone at 7.5 and 145 mg/kg b.i.d. doses
Comparator Or Baseline
Prednisolone (corticosteroid) and GSK583 (lacks comparable in vivo IBD efficacy data)
Quantified Difference
Demonstrated in vivo disease-modifying activity comparable to a clinical standard-of-care
Conditions
Murine 2,4,6-trinitrobenzenesulfonic acid (TNBS) induced colitis model
Why This Matters
This established in vivo efficacy profile validates the compound as a high-value research tool for probing RIP2-dependent mechanisms in preclinical models of inflammatory bowel disease and for benchmarking novel therapeutic candidates.
In Vivo EfficacyTNBS ColitisIBD ModelPrednisolone
RIP2 Kinase Inhibitor 3 Research Applications
Gut-Selective In Vivo IBD Models
Use RIP2 Kinase Inhibitor 3 as a chemical probe in murine models of colitis (e.g., TNBS-induced) to dissect the specific contribution of RIP2 kinase activity to disease pathology. Its demonstrated in vivo efficacy, comparable to prednisolone [1], makes it the most appropriate tool for generating translational data to support RIP2 as a therapeutic target in IBD.
Target Validation and Biomarker Discovery
Leverage the compound's established ability to block multiple pro-inflammatory cytokine responses in human IBD explant samples [1]. This application provides a direct human-relevant bridge between in vitro findings and clinical hypothesis testing, which is not possible with compounds lacking this ex vivo validation.
Human Ex Vivo Translational Studies
Employ RIP2 Kinase Inhibitor 3 as a 'gold-standard' comparator in kinome selectivity panels. Its well-documented, broad selectivity profile (only 1 off-target at <10 µM) [2] provides a high-performance benchmark against which novel, potentially more selective RIP2 inhibitors should be measured.
Translational Target Validation: Understanding the Therapeutic Window of RIP2 Inhibition
Utilize the unique dataset from its terminated Phase 1 clinical trial (NCT03358407) [3] to model the therapeutic index and safety liabilities of RIP2 kinase inhibition in humans. This is an unparalleled application for programs seeking to understand the translational risks and benefits of targeting RIP2 for any indication.
Application
Selection Property
Validation Focus
Intestinal IBD model research
Prodrug activation design for gut-localized pathway inhibition
[3] GlaxoSmithKline. (2020). GSK2983559 First time in human study, Trial ID 205021. View Source
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